molecular formula C13H22F2N2O2 B15243710 tert-Butyl 10,10-difluoro-2,6-diazaspiro[4.5]decane-2-carboxylate

tert-Butyl 10,10-difluoro-2,6-diazaspiro[4.5]decane-2-carboxylate

Cat. No.: B15243710
M. Wt: 276.32 g/mol
InChI Key: QTRCTPKYSRZKRK-UHFFFAOYSA-N
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Description

tert-Butyl 10,10-difluoro-2,6-diazaspiro[4.5]decane-2-carboxylate is a synthetic organic compound with the molecular formula C13H22F2N2O2. It is characterized by a spirocyclic structure containing both nitrogen and fluorine atoms, which contribute to its unique chemical properties .

Preparation Methods

The synthesis of tert-Butyl 10,10-difluoro-2,6-diazaspiro[4.5]decane-2-carboxylate typically involves a multi-step process. The starting materials and specific reaction conditions can vary, but a common approach includes the following steps:

Chemical Reactions Analysis

tert-Butyl 10,10-difluoro-2,6-diazaspiro[4.5]decane-2-carboxylate can undergo various chemical reactions, including:

Common reagents used in these reactions include nucleophiles for substitution reactions, oxidizing agents like potassium permanganate for oxidation, and reducing agents such as lithium aluminum hydride for reduction. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

tert-Butyl 10,10-difluoro-2,6-diazaspiro[4.5]decane-2-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of tert-Butyl 10,10-difluoro-2,6-diazaspiro[4.5]decane-2-carboxylate is not well-documented. its effects are likely mediated through interactions with specific molecular targets, such as enzymes or receptors, due to its unique spirocyclic and fluorinated structure. These interactions can modulate biological pathways and processes .

Comparison with Similar Compounds

tert-Butyl 10,10-difluoro-2,6-diazaspiro[4.5]decane-2-carboxylate can be compared with other spirocyclic compounds, such as:

The presence of fluorine atoms in this compound imparts unique properties, such as increased stability and potential for specific interactions with biological targets, making it distinct from its analogs.

Properties

Molecular Formula

C13H22F2N2O2

Molecular Weight

276.32 g/mol

IUPAC Name

tert-butyl 10,10-difluoro-2,6-diazaspiro[4.5]decane-2-carboxylate

InChI

InChI=1S/C13H22F2N2O2/c1-11(2,3)19-10(18)17-8-6-12(9-17)13(14,15)5-4-7-16-12/h16H,4-9H2,1-3H3

InChI Key

QTRCTPKYSRZKRK-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCC2(C1)C(CCCN2)(F)F

Origin of Product

United States

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